5-(1-金刚烷基甲基)-4-乙基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

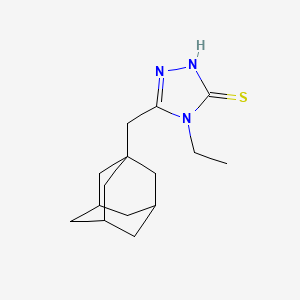

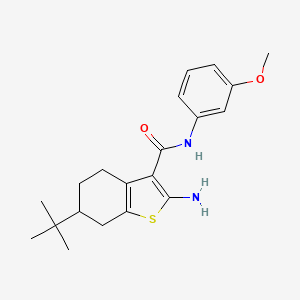

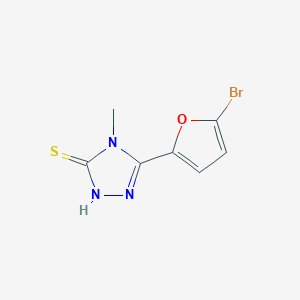

The compound 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their wide range of biological activities. The adamantyl group attached to the triazole ring is a bulky, cage-like moiety that can influence the physical and chemical properties of the molecule, potentially leading to unique biological activities.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves the reaction of various thiones with different reagents. For instance, the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and substituted piperazines yielded N-Mannich bases, while the reaction with 1-bromo-2-methoxyethane and aryl methyl halides led to S-substituted products . Another method includes the alkylation of 3-(1-adamantyl)-4-methyl-1,2,4-triazole-5-thiol with 2-aminoethyl chlorides, producing a mixture of S- and N-alkylated derivatives . These synthetic routes highlight the versatility of 1,2,4-triazole derivatives in forming various substituted compounds with potential biological activities.

Molecular Structure Analysis

Theoretical calculations have been performed to understand the molecular structure and properties of similar adamantyl-1,2,4-triazole derivatives. Density functional theory (DFT) calculations, including optimized geometry, vibrational wavenumbers, and natural bond orbital (NBO) analysis, have been used to study the molecular structure and electron density distribution . These studies provide insights into the electronic properties of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives is influenced by the presence of the adamantyl group and the substituents on the triazole ring. The reactivity can be assessed by studying the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals can give an indication of the chemical stability and reactivity of the compound . Additionally, the molecular electrostatic potential (MEP) and NBO analysis can provide information on the sites of electrophilic and nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized by various spectroscopic techniques, including FT-IR, FT-Raman, and NMR. These techniques provide information on the vibrational frequencies, molecular structure, and electronic environment of the hydrogen atoms within the molecule . The first hyperpolarizability is a property related to the nonlinear optical behavior of the compound, which can be significant for materials science applications . The polarizability and dipole moment are also important molecular properties that can influence the interaction of the compound with its environment .

科学研究应用

药物开发中的三唑衍生物

三唑因其显著的生物活性而受到认可,从而导致了新药的开发。一项综述重点介绍了三唑衍生物的专利格局,强调了它们的抗炎、抗菌、抗肿瘤和抗病毒特性。指出了合成这些化合物需要高效的绿色化学方法,强调了应对新疾病和耐药菌的持续挑战 (Ferreira et al., 2013).

抗氧化和抗自由基活性

研究还集中在三唑-3-硫酮衍生物的抗氧化和抗自由基活性上,将其作用与半胱氨酸等生物氨基酸进行比较。这表明对于暴露于高剂量辐射的患者,潜在的治疗应用 (Kaplaushenko, 2019).

抗菌和抗真菌应用

进一步的研究证明了 1,2,4-三唑衍生物的抗菌和抗真菌潜力。这包括努力发现对细菌和真菌病原体具有显着活性的新化合物,为面对日益增长的抗生素耐药性寻找新的治疗选择做出贡献 (Ohloblina, 2022).

在材料科学和工业中的应用

除了生物医学应用外,1,2,4-三唑衍生物还在各种工业和科学应用中得到应用,包括作为缓蚀剂、光学材料的开发以及燃料和润滑剂的添加剂。这种多样化的用途强调了三唑在科学和技术多个领域的应用 (Parchenko, 2019).

未来方向

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

属性

IUPAC Name |

3-(1-adamantylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3S/c1-2-18-13(16-17-14(18)19)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZHMRZVESCXHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

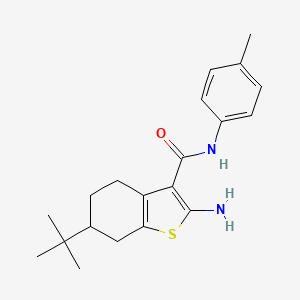

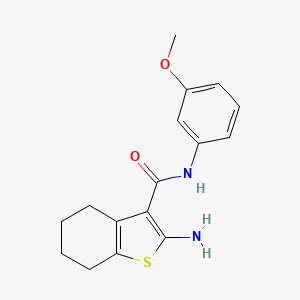

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)

![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)